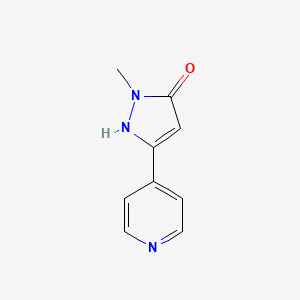![molecular formula C8H6N2O B1419494 1H-pirrolo[3,2-c]piridina-2-carbaldehído CAS No. 630395-95-8](/img/structure/B1419494.png)
1H-pirrolo[3,2-c]piridina-2-carbaldehído
Descripción general
Descripción
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde consists of a pyrrole ring fused with a pyridine ring at the 2 and 3 positions . The carbaldehyde functional group is attached at the 2 position of the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde are not available, pyrrolopyridines are known to undergo various chemical reactions including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 383.2±22.0 °C at 760 mmHg, and a flash point of 188.6±28.8 °C .Aplicaciones Científicas De Investigación
Química de Coordinación
1H-pirrolo[3,2-c]piridina-2-carbaldehído: sirve como precursor para la síntesis de compuestos de coordinación . Su grupo aldehído puede unirse a iones metálicos, formando estructuras complejas que son fundamentales en el estudio de las interacciones metal-ligando. Estos complejos tienen aplicaciones potenciales en catálisis, reconocimiento molecular y ciencia de materiales.
Investigación Farmacéutica
Este compuesto se utiliza en la síntesis de varios productos farmacéuticos. Su estructura es un intermedio clave en la creación de moléculas con potenciales efectos terapéuticos, como agentes antitumorales . El andamiaje de pirrolopiridina es común en fármacos que se dirigen a una amplia gama de vías biológicas.
Inhibición Enzimática
La estructura única del compuesto le permite actuar como un inhibidor de ciertas enzimas. Al bloquear la actividad enzimática, puede ayudar a comprender los mecanismos de la enfermedad y desarrollar nuevos medicamentos para afecciones como el cáncer y las enfermedades neurodegenerativas .
Safety and Hazards
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-3-6-4-9-2-1-8(6)10-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFHQWRPIALDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663720 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
630395-95-8 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)





![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)



![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)
